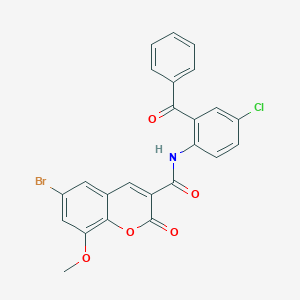![molecular formula C22H30N2O4S2 B288715 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine is a compound that has been extensively studied for its potential use in scientific research. It is a complex chemical compound that has a unique and interesting structure.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine are complex and varied. It has been found to have effects on a wide range of physiological processes, including mood, appetite, and sleep. It has also been found to have effects on the immune system and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine in lab experiments is its ability to selectively target certain neurotransmitters. This makes it a useful tool for studying the effects of various drugs on the central nervous system. However, one of the limitations of using this compound is its complex structure, which can make it difficult to synthesize and study.
Zukünftige Richtungen
There are many potential future directions for research on 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine. One area of research could focus on developing new drugs based on this compound for the treatment of various diseases. Another area of research could focus on further understanding the mechanism of action of this compound and its effects on the body. Additionally, research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine is a complex process that involves several steps. The first step is the synthesis of 2-methyl-1-piperidinyl sulfonyl chloride, which is then reacted with 1-naphthylamine to form 5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthylamine. This compound is then reacted with 1,2,3,6-tetrahydropyridine-4-carboxylic acid to form the final product, 2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications, including as a tool for studying the effects of various drugs on the central nervous system. It has also been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
Produktname |
2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine |
|---|---|
Molekularformel |
C22H30N2O4S2 |
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
2-methyl-1-[5-(2-methylpiperidin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperidine |
InChI |
InChI=1S/C22H30N2O4S2/c1-17-9-3-5-15-23(17)29(25,26)21-13-7-12-20-19(21)11-8-14-22(20)30(27,28)24-16-6-4-10-18(24)2/h7-8,11-14,17-18H,3-6,9-10,15-16H2,1-2H3 |
InChI-Schlüssel |
HFIZTTCLQFSZMS-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCCC4C |
Kanonische SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N4CCCCC4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)





![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl phenoxyacetate](/img/structure/B288657.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B288670.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B288673.png)